molecular formula C19H16Cl2N2O3 B3035240 [(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate CAS No. 303998-16-5

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate

Cat. No.: B3035240
CAS No.: 303998-16-5
M. Wt: 391.2 g/mol
InChI Key: XNRNEPTVRQRCEK-PYCFMQQDSA-N
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Description

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of [(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate typically involves the reaction of 3-chlorobenzylamine with 2-oxoindole-3-carbaldehyde under specific conditions to form the intermediate product. This intermediate is then reacted with 4-chlorobutanoic acid to yield the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Chemical Reactions Analysis

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation or the suppression of viral replication. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects key signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c20-10-4-9-17(24)26-22-18-15-7-1-2-8-16(15)23(19(18)25)12-13-5-3-6-14(21)11-13/h1-3,5-8,11H,4,9-10,12H2/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNEPTVRQRCEK-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Reactant of Route 2
Reactant of Route 2
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Reactant of Route 3
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Reactant of Route 4
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Reactant of Route 5
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Reactant of Route 6
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate

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